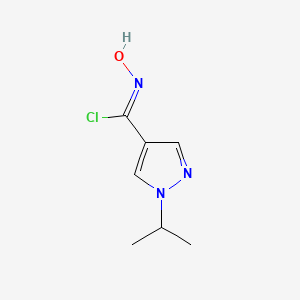![molecular formula C14H9IN2O B1411855 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde CAS No. 1973469-85-0](/img/structure/B1411855.png)
3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde
Overview
Description
The compound “3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde” belongs to a class of organic compounds known as heterocyclic compounds, specifically a subclass called pyrrolopyridines . These compounds contain a pyrrolopyridine moiety, which is a polycyclic aromatic compound made up of a pyrrole ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrrolopyridine core with an iodine atom at the 3-position and a benzaldehyde group attached .Scientific Research Applications
Heterocyclic Chemistry and Drug Discovery
Pyrrolo[2,3-b]pyridine, a core structure within the compound of interest, is a prominent scaffold in medicinal chemistry. It is frequently employed in the design of biologically active molecules due to its versatility and ability to interact with various biological targets. Studies on related heterocycles, such as pyridines and pyrroles, have shown their utility in developing compounds for treating a wide range of diseases, from infectious to neurological disorders. For example, pyrrolidine derivatives are explored for their potential in drug discovery, offering insights into the importance of such structures in synthesizing novel therapeutic agents (Li Petri et al., 2021).
Catalysis and Synthetic Applications
The incorporation of iodine and benzaldehyde functional groups into heterocyclic frameworks can significantly impact the reactivity and synthetic utility of compounds. Iodo-substituted heterocycles, for instance, are pivotal in cross-coupling reactions, serving as precursors for the synthesis of complex organic molecules. Such functionalities enable the construction of diverse chemical architectures crucial for pharmaceuticals, agrochemicals, and organic materials. Research in catalytic methods often focuses on developing efficient synthetic routes to access such structures, emphasizing the role of transition metal-catalyzed reactions in modern organic synthesis (Kiyani, 2018).
Material Science and Optical Applications
The structural motifs found in "3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde" may also find relevance in materials science, particularly in the design of organic semiconductors and optical materials. Heterocyclic compounds often exhibit desirable electronic and optical properties, making them suitable for applications in organic electronics, photovoltaics, and fluorescence imaging. Research on related heterocyclic systems has demonstrated their potential in developing high-performance materials for electronic devices and sensors (Grzybowski & Gryko, 2015).
properties
IUPAC Name |
3-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2O/c15-13-7-17-14-12(13)5-11(6-16-14)10-3-1-2-9(4-10)8-18/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUNWVQGLFJOPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC3=C(NC=C3I)N=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1411772.png)

![Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide](/img/structure/B1411776.png)



![2-[2-(2,2,2-Trifluoroethoxy)-phenyl]-ethanol](/img/structure/B1411784.png)
![1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1411785.png)





![1-[(5-Bromofuran-2-yl)methyl]pyrrolidine](/img/structure/B1411795.png)